molecular formula C18H28N2O2 B2845929 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide CAS No. 953931-04-9

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide

Cat. No. B2845929
CAS RN: 953931-04-9
M. Wt: 304.434
InChI Key: WRNWZROESRKZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its IUPAC name and InChI code. For a related compound, “{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy”, the IUPAC Name is “[1-(2-methoxyethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)methanamine dihydrochloride” and the InChI Code is "1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13(5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be represented by its molecular weight, IUPAC name, InChI code, and other characteristics. For a related compound, “{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy”, the molecular weight is 329.31 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as crucial building blocks in drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids. Researchers have explored various intra- and intermolecular reactions to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound likely contributes to this field by providing a scaffold for designing potential drugs.

Neurodegenerative Diseases: A2A Adenosine Receptor Modulation

The A2A adenosine receptor (A2A AR) is a promising target for neurodegenerative pathologies, including Parkinson’s disease (PD) and Alzheimer’s disease (AD). A2A AR antagonists have demonstrated efficacy in improving PD motor dysfunctions in preclinical models and clinical studies . Investigating the role of our compound in modulating A2A AR could be valuable.

Future Directions

Piperidines and their derivatives continue to be a focus of research due to their importance in drug design . Future directions may include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs containing the piperidine moiety .

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-4-5-17(12-15(14)2)18(21)19-13-16-6-8-20(9-7-16)10-11-22-3/h4-5,12,16H,6-11,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNWZROESRKZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.